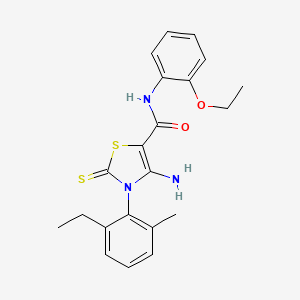
4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O1S with a molecular weight of approximately 344.47 g/mol. The structure features a thiazole ring, which is often associated with various biological activities including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays showed that it effectively induced apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 8.6 μM against recombinant proteins associated with cancer cell survival pathways, indicating its potential as a therapeutic agent .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes related to tumor growth. It has been shown to inhibit SIRT2 (Sirtuin 2), a protein involved in the regulation of cell growth and survival. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, which disrupts microtubule dynamics essential for cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have been recognized for their antimicrobial activities. The compound was tested against several bacterial strains and exhibited promising results. Studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a controlled study involving SCC13 cells (a type of skin cancer cell line), researchers treated cells with the compound at varying concentrations. Results indicated a concentration-dependent increase in cell death after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs targeting SIRT2 .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, confirming its potential as a broad-spectrum antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O1S |
| Molecular Weight | 344.47 g/mol |
| IC50 (Anticancer Activity) | 8.6 μM |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
属性
IUPAC Name |
4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-4-14-10-8-9-13(3)17(14)24-19(22)18(28-21(24)27)20(25)23-15-11-6-7-12-16(15)26-5-2/h6-12H,4-5,22H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBVYGHHMRRWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3OCC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













